2-Hexadecyldimethylbenzylammonium chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Hexadecyldimethylbenzylammonium chloride can be synthesized through the quaternization of dimethylbenzylamine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

C6H5CH2N(CH3)2+C16H33Cl→C6H5CH2N(CH3)2C16H33Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions

2-Hexadecyldimethylbenzylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.

Ion-Exchange Reactions: These reactions occur in aqueous solutions where the chloride ion is exchanged with other anions like bromide or iodide.

Major Products

The major products of these reactions depend on the substituting nucleophile. For example, reacting with sodium hydroxide would yield the corresponding hydroxide salt of the quaternary ammonium compound .

科学的研究の応用

Chemistry

- Phase Transfer Catalyst : HDBAC is utilized as a phase transfer catalyst in organic synthesis, enabling reactions between reactants in different phases. This application is crucial for enhancing reaction rates and yields in multi-phase systems.

Biology

- Cell Membrane Studies : The compound's surfactant properties make it valuable for studying interactions with cell membranes. It can disrupt lipid bilayers, allowing researchers to investigate membrane permeability and cellular uptake mechanisms.

Medicine

- Antimicrobial Agent : HDBAC exhibits notable antimicrobial properties, making it suitable for formulations in antiseptics and disinfectants. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

- Formulation Development : The compound is incorporated into various pharmaceutical formulations to enhance efficacy against pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented in numerous studies.

Industry

- Textile and Leather Processing : HDBAC serves as a cationic surfactant in textile dyeing processes and leather processing, improving dye uptake and fabric quality.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of HDBAC against various pathogens. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, confirming its potential as an effective disinfectant .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

This study underscores HDBAC's utility in medical applications, particularly as a disinfectant in clinical settings.

Surfactant Properties Investigation

Another research focused on the surfactant characteristics of HDBAC in reducing surface tension in aqueous solutions. The critical micelle concentration (CMC) was determined to be significantly lower than that of shorter-chain quaternary ammonium compounds, indicating superior performance in emulsification processes.

作用機序

The mechanism of action of 2-Hexadecyldimethylbenzylammonium chloride involves its interaction with microbial cell membranes. The cationic surfactant disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its permeability .

類似化合物との比較

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but a shorter alkyl chain.

Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and throat lozenges.

Dodecyltrimethylammonium chloride: A quaternary ammonium compound with a shorter alkyl chain, used in similar applications.

Uniqueness

2-Hexadecyldimethylbenzylammonium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting microbial cell membranes compared to compounds with shorter alkyl chains .

生物活性

2-Hexadecyldimethylbenzylammonium chloride (HDAC) is a quaternary ammonium compound (QAC) known for its broad-spectrum antimicrobial properties. It is widely used in various applications, including disinfectants, antiseptics, and personal care products. This article reviews the biological activity of HDAC, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

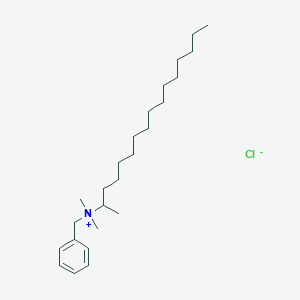

Chemical Structure and Properties

This compound has a complex structure characterized by a long hydrophobic alkyl chain and a positively charged quaternary ammonium group. This structure is crucial for its interaction with biological membranes and its subsequent biological effects.

The antimicrobial activity of HDAC is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis. Additionally, HDAC may interfere with cellular processes by binding to proteins and nucleic acids.

Antimicrobial Properties

HDAC exhibits significant antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Its effectiveness varies depending on the concentration and the type of microorganism.

- Bacteria : Studies have shown that HDAC is effective against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against Staphylococcus aureus and Escherichia coli.

- Fungi : HDAC also shows antifungal properties, particularly against Candida species, with MIC values ranging from 1 to 4 mg/L.

- Viruses : Some studies suggest that HDAC can inhibit viral replication, although the specific mechanisms remain under investigation.

Toxicity Profile

While HDAC is effective as an antimicrobial agent, it also poses potential risks to human health and the environment. The following table summarizes key toxicity findings:

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | 344 mg/kg | |

| Dermal LD50 (rat) | 2848 mg/kg | |

| Acute aquatic toxicity | EC50 (Daphnia magna) = 0.0058 mg/L | |

| Chronic toxicity (fish) | NOAEL = 32.2 µg/L |

Case Study 1: Acute Toxicity in Animals

A study conducted on rats exposed to HDAC revealed acute toxicity characterized by gastrointestinal distress and organ damage at high doses. Necropsy findings indicated liver and kidney damage in subjects receiving doses above the established LD50 values .

Case Study 2: Environmental Impact

Research on the environmental effects of HDAC highlighted its acute toxicity to aquatic organisms. The compound exhibited significant effects on Daphnia magna at low concentrations, raising concerns about its use in consumer products that may enter waterways .

Applications in Medicine

Due to its potent antimicrobial properties, HDAC is being explored for various medical applications:

- Disinfectants : Used in healthcare settings for surface disinfection.

- Antiseptics : Incorporated into hand sanitizers and skin disinfectants.

- Pharmaceuticals : Investigated for potential use in formulations targeting resistant bacterial strains.

特性

IUPAC Name |

benzyl-hexadecan-2-yl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-24(2)26(3,4)23-25-21-18-16-19-22-25;/h16,18-19,21-22,24H,5-15,17,20,23H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIJUCDWVWSCHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885468 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30251-10-6 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30251-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030251106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。